molecular formula C10H3Cl4NO2 B7741256 3,4-dichloro-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

3,4-dichloro-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B7741256
M. Wt: 310.9 g/mol
InChI Key: SREQYVJAJAEYBN-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a chemical compound known for its significance in organic synthesis and various industrial applications. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a pyrrole ring, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 2,4-dichlorophenyl isocyanate with maleic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

3,4-Dichloro-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, its antimicrobial activity may be attributed to the disruption of cell membrane integrity or inhibition of essential enzymes in microbial cells.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate in organic synthesis.

    1,3,4-Thiadiazole derivatives: Known for their antimicrobial and antifungal activities.

Uniqueness

3,4-Dichloro-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its multiple chlorine atoms and pyrrole ring make it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

3,4-dichloro-1-(2,4-dichlorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl4NO2/c11-4-1-2-6(5(12)3-4)15-9(16)7(13)8(14)10(15)17/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREQYVJAJAEYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C(=O)C(=C(C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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